3-Bromo-4-(cyclopropylmethoxy)benzaldehyde
Overview
Description
3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is a benzaldehyde derivative, characterized by the presence of a bromine atom at the third position and a cyclopropylmethoxy group at the fourth position on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde typically involves the bromination of 4-(cyclopropylmethoxy)benzaldehyde. The reaction is carried out under controlled conditions using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted benzaldehydes.
Oxidation Reactions: Formation of 3-Bromo-4-(cyclopropylmethoxy)benzoic acid.
Reduction Reactions: Formation of 3-Bromo-4-(cyclopropylmethoxy)benzyl alcohol.
Scientific Research Applications
3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is utilized in several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical reactions. The bromine atom and cyclopropylmethoxy group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological targets. The specific molecular targets and pathways involved depend on the context of its application in research or therapeutic development.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
3-Bromo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.
Uniqueness
3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVMXZVOFUFNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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